Indoleamine 2, 3-dioxygenase 1 (IDO1) is a rate-limiting metabolic enzyme that converts the essential amino acid tryptophan (Trp) into downstream catabolites known as kynurenines . IDO1 is highly expressed in multiple types of human cancer .
The synthesis of IDO1 inhibitors has been intensely pursued in academia and pharmaceutical companies . The connection of various linker structures to either the aryl 3- or 4-positions of the phenyl propanamide group of the parental IDO1 ligand via an ether attachment was evaluated .
Over 50 experimental structures of IDO1 in complex with different ligands are available in the Protein Data Bank . The 3-bromopyrrole moiety extends into an extra “Pocket C” consisting of Gly236, Lys238, Ala260, Gly261, Gly262, Ser263, Phe291, Met295, etc .
IDO1 catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism by oxidizing tryptophan (Trp) to N-formylkynurenine (NFK) through the addition of molecular oxygen .
The molecular formula of Ido1-IN-5 is C23H25FN2O3 and its molecular weight is 396.5 g/mol . It has a computed XLogP3-AA of 2.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 .
Ido1-IN-5 is classified as a small molecule inhibitor. It targets the IDO1 enzyme, which is a cytosolic heme-containing enzyme responsible for the initial step in the kynurenine pathway of tryptophan metabolism. The kynurenine pathway is crucial for regulating immune responses, and its dysregulation has been linked to tumor progression and immune evasion in cancers .
The synthesis of Ido1-IN-5 involves several key steps typically found in organic synthesis, focusing on creating specific functional groups that interact with the active site of IDO1. While detailed synthetic routes for Ido1-IN-5 are not explicitly outlined in the available literature, general methods for synthesizing IDO inhibitors often include:
Specific parameters such as temperature, solvent choice, and reaction time would be optimized based on the desired yield and purity of the final product.
The molecular structure of Ido1-IN-5 is characterized by its ability to fit into the active site of IDO1, thereby inhibiting its activity. While the exact molecular formula and structural data for Ido1-IN-5 are not detailed in the search results, compounds designed to inhibit IDO1 typically possess:
Understanding the three-dimensional conformation of Ido1-IN-5 through techniques like X-ray crystallography or NMR spectroscopy would provide insights into its binding interactions with IDO1.
Ido1-IN-5 primarily undergoes interactions with IDO1 rather than participating in extensive chemical reactions typical for small molecules. When introduced into biological systems, its primary reaction involves:
The mechanism of action for Ido1-IN-5 revolves around its inhibition of IDO1 activity. By blocking this enzyme, Ido1-IN-5 reduces the production of kynurenine from tryptophan. This action leads to:
Research indicates that inhibiting IDO1 can reverse tumor-induced immune tolerance, making it a promising target for cancer immunotherapy .
While specific physical and chemical properties (such as melting point, boiling point, solubility) for Ido1-IN-5 are not provided in the search results, typical properties for small molecule inhibitors include:
Characterization through techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry would provide additional insights into these properties.
Ido1-IN-5 has potential applications primarily in cancer therapy due to its role as an IDO1 inhibitor. Specific applications include:
IDO1 exerts immunosuppression through two interconnected mechanisms: enzymatic activity-dependent pathways and non-enzymatic signaling functions.
Enzymatic Activity and Tryptophan Depletion: By depleting local tryptophan reserves, IDO1 activates the amino acid-sensitive general control nonderepressible 2 (GCN2) kinase in T cells. This triggers the integrated stress response, leading to phosphorylation of eukaryotic initiation factor 2α (eIF2α), cell-cycle arrest, and functional anergy in effector T cells [1] [3]. Concurrently, tryptophan scarcity suppresses mammalian target of rapamycin (mTOR) and protein kinase C (PKC) activity, further dampening T-cell proliferation and promoting autophagy [3] [5].
Kynurenine Production and Aryl Hydrocarbon Receptor (AhR) Activation: The catalytic product Kyn functions as an endogenous ligand for the aryl hydrocarbon receptor (AhR). AhR activation drives the differentiation of naïve CD4⁺ T cells into immunosuppressive regulatory T cells (Tregs) while inhibiting natural killer (NK) cell cytotoxicity and dendritic cell (DC) maturation [3] [9]. In glioblastoma, Kyn-mediated AhR signaling upregulates ectonucleotidase CD39 in tumor-associated macrophages (TAMs), increasing adenosine accumulation and CD8⁺ T-cell dysfunction [3] [9].
Non-Enzymatic Signaling Functions: Beyond metabolism, IDO1 acts as a signal-transducing protein. Its immunoreceptor tyrosine-based inhibitory motifs (ITIMs) recruit Src homology 2 domain-containing phosphatases (SHP-1/SHP-2) upon phosphorylation. This activates downstream Ras-Erk pathways, fostering tumor cell survival and invasiveness [3] [5]. In glioblastoma models, enzymatically inactive IDO1 still promoted Treg infiltration and accelerated tumor growth via the complement factor H (CFH) pathway [3].
Table 1: Immune Consequences of IDO1 Activity in the Tumor Microenvironment
Mechanism | Biological Effect | Impact on Anti-Tumor Immunity |
---|---|---|
Tryptophan depletion | GCN2 kinase activation → eIF2α phosphorylation | T-cell anergy and proliferation arrest |
Kynurenine accumulation | AhR activation → Treg differentiation | Suppression of CD8⁺ T-cell function |
ITIM phosphorylation | SHP-2/Ras/Erk signaling | Enhanced tumor survival and metastasis |
AhR-Kyn axis | Downregulation of NKG2D ligands on tumor cells | Impaired NK cell-mediated cytotoxicity |
The kynurenine pathway (KP) is a metabolic cascade that extends beyond IDO1, involving enzymes like tryptophan 2,3-dioxygenase (TDO) and IDO2. However, IDO1 remains the dominant immunoregulatory enzyme across most cancers [3] [5]. Its dysregulation creates a profoundly immunosuppressive niche:
Metabolite-Mediated Immunosuppression: Downstream KP metabolites like 3-hydroxyanthranilic acid (3-HAA) and quinolinic acid induce selective apoptosis in T helper 1 (Th1) cells while sparing Th2 cells, skewing immunity toward a tumor-tolerant state [7] [9]. Anthranilic acid (AA) and 3-HAA further inhibit pro-inflammatory Th17 cells, diminishing anti-tumor responses [9]. Kynurenine also suppresses natural cytotoxicity receptors (NKp46, NKG2D) on NK cells, impairing tumor cell lysis [3] [7].
Metabolic Crosstalk and Tumor Nourishment: KP activation fuels tumor growth through one-carbon metabolism. Kynurenine-derived carbon units support purine nucleotide synthesis in pancreatic stellate cells (PSCs), which differentiate into cancer-associated fibroblasts (CAFs) to sustain desmoplasia and tumor progression [9]. Additionally, KP flux generates nicotinamide adenine dinucleotide (NAD⁺), a coenzyme critical for energy metabolism in hypoxic TMEs [5] [9]. NAD⁺ catabolism produces adenosine, which engages the A2A receptor on T cells to inhibit effector functions and expand Tregs [9].
Autocrine Loops and Feedback Mechanisms: Tumor cells exploit KP metabolites to reinforce their own survival. In multiple myeloma, Kyn-AhR signaling establishes an IL-6-STAT3 autocrine loop that upregulates IDO1 expression, creating a self-sustaining immunosuppressive circuit [5]. Similarly, glioblastoma-derived Kyn activates AhR in TAMs to enhance PD-L1 expression, further inhibiting T-cell activity [10].
Table 2: Key Enzymes and Metabolites in the Kynurenine Pathway
KP Component | Function | Role in TME |
---|---|---|
IDO1 | Rate-limiting Trp → Kyn conversion | Primary driver of immune escape |
TDO/IDO2 | Alternative Trp-metabolizing enzymes | Compensatory upregulation in IDO1 inhibition |
Kynurenine (Kyn) | AhR ligand; precursor to downstream metabolites | Treg induction, NK/DC dysfunction |
3-HAA/Quinolinic acid | Pro-apoptotic for Th1 cells | Skews immunity toward Th2/Treg dominance |
NAD⁺ | End-product of KP; coenzyme for energy metabolism | Supports tumor growth in hypoxia |
The strategic inhibition of IDO1 holds compelling promise for cancer therapy, supported by three key rationales:
Ubiquitous Overexpression in Malignancies: IDO1 is constitutively expressed or induced by inflammatory cytokines (e.g., IFN-γ) in >50% of human cancers. High IDO1 levels correlate with poor prognosis across multiple cancer types. In glioblastoma, elevated IDO1/2 and TDO2 expression reduces median survival by 4.2 months, independent of MGMT status [10]. Similarly, IDO1⁺ pancreatic ductal adenocarcinoma (PDAC) exhibits aggressive growth and associates with cancer-related depression due to Kyn-mediated neurotransmitter dysregulation [1] [7].
Synergy with Immune Checkpoint Blockade: Although IDO1 monotherapy showed limited efficacy in Phase III trials (e.g., epacadostat with pembrolizumab in melanoma), its failure has been attributed to redundant KP enzymes (TDO, IDO2) and non-enzymatic IDO1 functions [2] [3]. Preclinical evidence supports combinatorial approaches: IDO1 inhibitors reverse PD-1/CTLA-4 resistance by alleviating Treg-mediated suppression and restoring CD8⁺ T-cell function [2] [4]. In pancreatic cancer models, epacadostat reduced serum Kyn by 95% and ameliorated depressive behaviors, underscoring its dual antitumor/antineuropathic potential [1].
Multi-Mechanistic Therapeutic Advantage: Next-generation inhibitors like Ido1-IN-5 aim to concurrently block IDO1’s enzymatic activity and disrupt its signaling scaffolds. This dual approach may overcome compensatory metabolic rewiring (e.g., TDO upregulation) and inhibit Ras-Erk-driven metastasis [3] [5]. Currently, 30+ clinical trials are evaluating IDO1 inhibitors with chemotherapy, radiotherapy, or vaccines (e.g., NCT02502708 for GBM; NCT03196232 for gastric cancer) [2] [4].
Table 3: IDO1 Inhibitors in Clinical Development
Compound | Clinical Phase | Combination Partners | Key Cancer Targets |
---|---|---|---|
Epacadostat | Phase III | Pembrolizumab (anti-PD-1) | Melanoma, NSCLC, RCC |
Indoximod | Phase II | Docetaxel, sipuleucel-T, checkpoint inhibitors | Breast cancer, prostate cancer, GBM |
Navoximod | Phase II | Atezolizumab (anti-PD-L1) | Solid tumors, MDS |
BMS-986205 | Phase I/II | Nivolumab (anti-PD-1) | UC, SCCHN, pancreatic cancer |
Ido1-IN-5 | Preclinical | Not yet disclosed | PDAC, GBM, melanoma (under investigation) |
Concluding Remarks
IDO1 represents a "Gemini" target in cancer immunotherapy, possessing dual enzymatic and non-enzymatic functionalities that collectively establish an immunosuppressive tumor microenvironment. While early clinical trials of IDO1 inhibitors yielded mixed results, emerging insights into the kynurenine pathway’s complexity—including metabolite-driven immune dysfunction and crosstalk with checkpoint signaling—underscore the need for next-generation agents like Ido1-IN-5. By integrating enzymatic inhibition with disruption of IDO1’s signaling scaffolds, such compounds may unlock durable anti-tumor immunity, particularly in immunologically "cold" tumors like PDAC and GBM.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1